2-(cyclopropylmethoxy)acetic Acid

Vue d'ensemble

Description

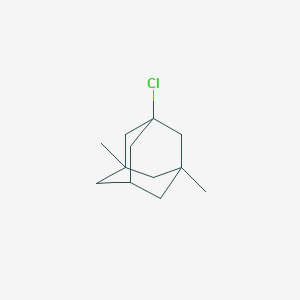

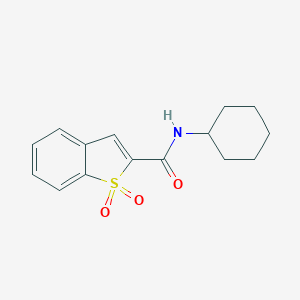

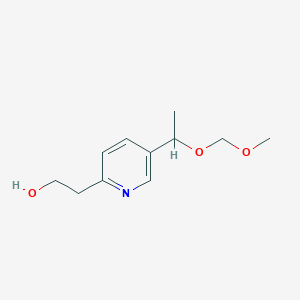

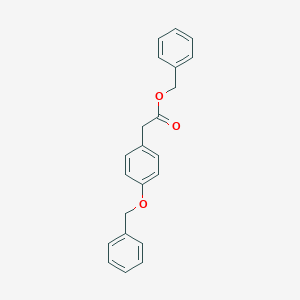

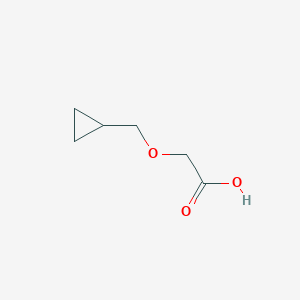

“2-(cyclopropylmethoxy)acetic Acid” is a chemical compound with the molecular formula C6H10O3 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(cyclopropylmethoxy)acetic Acid” consists of a cyclopropyl group attached to a methoxy group, which is further attached to an acetic acid moiety . The exact mass of the molecule is 130.062994177 g/mol .

Physical And Chemical Properties Analysis

“2-(cyclopropylmethoxy)acetic Acid” has a molecular weight of 130.14 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 107 .

Applications De Recherche Scientifique

Biochemistry

Application Summary

In biochemistry, 2-(cyclopropylmethoxy)acetic Acid is utilized in the study of enzyme kinetics and metabolic pathways. Its role as a buffer component helps maintain pH stability in biochemical reactions .

Methods of Application

The compound is often used in buffer solutions at specific concentrations to stabilize the pH during enzyme assays. The buffer capacity is calculated using the Henderson-Hasselbalch equation, and the acid is titrated to achieve the desired pH.

Results and Outcomes

The use of this compound in biochemical assays has shown to maintain enzyme activity and stability, providing consistent results in pH-sensitive reactions.

Pharmacology

Application Summary

In pharmacology, this acid derivative serves as a precursor in the synthesis of various pharmacologically active molecules. It’s particularly valuable in creating ester prodrugs to improve drug solubility .

Methods of Application

Synthetic pathways involve the esterification of 2-(cyclopropylmethoxy)acetic Acid with active pharmaceutical ingredients (APIs), followed by purification steps such as chromatography.

Results and Outcomes

The synthesized prodrugs exhibit improved pharmacokinetic properties, including enhanced absorption and bioavailability, compared to their parent compounds.

Environmental Science

Application Summary

Environmental scientists use 2-(cyclopropylmethoxy)acetic Acid in the development of green chemistry protocols for pollution reduction .

Methods of Application

The acid is employed in catalytic processes to degrade environmental pollutants. Its effectiveness in various pH conditions is assessed through controlled experiments.

Results and Outcomes

Studies have demonstrated the acid’s ability to facilitate the breakdown of toxic substances, contributing to more sustainable industrial practices.

Food Science

Application Summary

In food science, the acid is explored for its antimicrobial properties, which can extend the shelf life of food products .

Methods of Application

Food samples are treated with varying concentrations of the acid, and microbial growth is monitored over time using spectrophotometry and colony counting techniques.

Results and Outcomes

The application has shown a significant reduction in microbial load, indicating potential as a natural food preservative.

Materials Science

Application Summary

Materials scientists investigate the acid’s role in the synthesis of novel polymers with potential applications in biodegradable materials .

Methods of Application

Polymerization reactions are conducted using 2-(cyclopropylmethoxy)acetic Acid as a monomer, and the resulting polymers are characterized using techniques like NMR and FTIR spectroscopy.

Results and Outcomes

The produced polymers display unique properties such as enhanced biodegradability and mechanical strength, suitable for eco-friendly packaging.

Analytical Chemistry

Application Summary

Analytical chemists utilize 2-(cyclopropylmethoxy)acetic Acid in chromatographic methods as a standard for calibrating instruments .

Methods of Application

The acid is used to prepare calibration curves in HPLC and GC-MS, ensuring accurate quantification of analytes in complex mixtures.

Results and Outcomes

The calibration with this acid has led to precise and reproducible analytical measurements, crucial for quality control in various industries.

This analysis provides a snapshot of the versatile applications of 2-(cyclopropylmethoxy)acetic Acid in scientific research, showcasing its importance across multiple disciplines.

Chemical Synthesis

Application Summary

This compound is used in chemical synthesis as a building block for creating complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .

Methods of Application

It’s involved in multi-step synthetic routes where it may undergo various reactions such as esterification, amidation, and coupling reactions. The conditions, such as temperature and pH, are carefully controlled to ensure high yields.

Results and Outcomes

The use of 2-(cyclopropylmethoxy)acetic Acid in synthesis has led to the creation of numerous novel compounds with potential therapeutic and agricultural benefits.

Nanotechnology

Application Summary

In nanotechnology, the acid is explored for its potential to stabilize nanoparticle suspensions, which are crucial in the fabrication of nanomaterials .

Methods of Application

Nanoparticles are suspended in a solution containing 2-(cyclopropylmethoxy)acetic Acid, which acts to prevent agglomeration and maintain uniform dispersion.

Results and Outcomes

The presence of the acid has been shown to enhance the stability of nanoparticle suspensions, leading to more uniform and reliable nanomaterials.

Veterinary Medicine

Application Summary

Veterinary medicine research has investigated the use of this acid derivative as an additive in animal feed to improve the health and productivity of livestock .

Methods of Application

The compound is added to feed in controlled doses, and its effects on animal health, growth rates, and productivity are measured over time.

Results and Outcomes

Initial studies indicate that the additive can contribute to improved health markers and growth in various animal species.

These additional applications highlight the versatility of 2-(cyclopropylmethoxy)acetic Acid in various scientific and industrial fields, reflecting its potential for wide-ranging impacts on technology and health.

Cosmetics Industry

Application Summary

In the cosmetics industry, this acid is used as a pH adjuster and a precursor for synthetic fragrances .

Methods of Application

It is incorporated into cosmetic formulations and undergoes esterification to produce fragrance compounds. The final products are tested for skin irritation and allergenic potential.

Results and Outcomes

The compound has been found to be effective in maintaining the desired pH levels and producing pleasant scents without causing significant skin irritation.

Agriculture

Application Summary

Agricultural scientists are investigating the use of 2-(cyclopropylmethoxy)acetic Acid as a growth regulator and herbicide .

Methods of Application

The compound is applied to crops in controlled amounts and its effects on plant growth and weed suppression are monitored over the growing season.

Results and Outcomes

Preliminary results suggest that it can promote plant growth and effectively control certain types of weeds, potentially reducing the need for mechanical cultivation.

Solar Energy Research

Application Summary

Researchers in solar energy are studying 2-(cyclopropylmethoxy)acetic Acid for its potential use in organic photovoltaic cells .

Propriétés

IUPAC Name |

2-(cyclopropylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWMURBOFGBWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465683 | |

| Record name | 2-(cyclopropylmethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(cyclopropylmethoxy)acetic Acid | |

CAS RN |

246869-08-9 | |

| Record name | 2-(cyclopropylmethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.